1-Ethyl-2,4-dinitrobenzene
CAS No.: 1204-29-1
Cat. No.: VC21330149
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1204-29-1 |
---|---|
Molecular Formula | C8H8N2O4 |
Molecular Weight | 196.16 g/mol |
IUPAC Name | 1-ethyl-2,4-dinitrobenzene |
Standard InChI | InChI=1S/C8H8N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3 |
Standard InChI Key | RPQSKHWNIKZEAI-UHFFFAOYSA-N |
SMILES | CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
1-Ethyl-2,4-dinitrobenzene consists of a benzene ring substituted with two nitro groups at positions 2 and 4, and an ethyl group at position 1. The presence of these electron-withdrawing nitro groups significantly influences the compound's chemical behavior, reactivity, and physical properties.
Chemical Identifiers
The following table presents the key chemical identifiers for 1-Ethyl-2,4-dinitrobenzene:
Parameter | Value |
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CAS Number | 1204-29-1 |
Molecular Formula | C₈H₈N₂O₄ |
Molecular Weight | 196.163 g/mol |
InChI Key | RPQSKHWNIKZEAI-UHFFFAOYSA-N |
LogP | 2.35 |
Synonyms | Benzene,1-ethyl-2,4-dinitro-; 2,4-Dinitro-1-ethylbenzene |
The compound features a benzene ring (C₆H₅) with an ethyl group (C₂H₅) and two nitro groups (NO₂) attached, resulting in its C₈H₈N₂O₄ molecular formula .
Structural Characteristics
The structure of 1-Ethyl-2,4-dinitrobenzene is characterized by:
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A planar aromatic benzene ring as the core structure
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Two strongly electron-withdrawing nitro groups at positions 2 and 4
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An ethyl group at position 1 that contributes to the molecule's lipophilicity
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Asymmetric distribution of substituents, creating a distinct electronic environment
The nitro groups significantly influence the electron distribution across the benzene ring, making the compound more susceptible to nucleophilic aromatic substitution reactions compared to unsubstituted benzene .
Physical Properties
The physical properties of 1-Ethyl-2,4-dinitrobenzene determine its behavior in various environments and applications. These properties are essential considerations for its handling, storage, and use in analytical and synthetic procedures.
Physical Constants
Property | Value | Conditions |
---|---|---|
Density | 1.323 g/cm³ | at 20°C |
Melting Point | 57-57.8°C | - |
Boiling Point | 167.8°C | at 13 Torr |
Flash Point | 143.4°C | - |
Refractive Index | 1.584 | - |
Vapor Pressure | 0.00156 mmHg | at 25°C |
These physical properties indicate that 1-Ethyl-2,4-dinitrobenzene is a solid at room temperature with relatively low volatility .
Computed Properties
Several computed properties provide additional insights into the compound's behavior and interactions:
Property | Value |
---|---|
XLogP3 | 2.4 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 1 |
Topological Polar Surface Area | 91.6 Ų |
Heavy Atom Count | 14 |
Complexity | 233 |
The moderate LogP value of 2.4 suggests that 1-Ethyl-2,4-dinitrobenzene has a balance between hydrophilic and lipophilic properties, with a tendency toward lipophilicity. This property influences its solubility in various solvents and its potential for partitioning between phases in chromatographic applications .
Analytical Applications
1-Ethyl-2,4-dinitrobenzene has found specific applications in analytical chemistry, particularly in chromatographic techniques due to its unique structural and physical properties.
HPLC Analysis
One of the primary applications of 1-Ethyl-2,4-dinitrobenzene is its use as an analyte in high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using reverse-phase HPLC methods:
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Column: Newcrom R1 (a special reverse-phase column with low silanol activity)
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Mobile phase: Acetonitrile (MeCN), water, and phosphoric acid
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Alternative: For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid
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Column particles: Available in smaller 3 μm particles for fast UPLC (Ultra Performance Liquid Chromatography) applications
This HPLC method offers several advantages:
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Scalability for isolation of impurities in preparative separation
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Suitability for pharmacokinetic studies
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Simple conditions with common mobile phase components
Chemical Analysis Context
The analytical interest in 1-Ethyl-2,4-dinitrobenzene may be related to its structural similarity to other dinitro compounds that have greater commercial or research significance. Dinitro compounds, in general, are important in various chemical and industrial processes, and analytical methods for their detection and quantification are valuable for quality control and research purposes .
Related Chemical Reactions
While the search results don't provide direct information about specific reactions of 1-Ethyl-2,4-dinitrobenzene itself, insights can be gained from the chemistry of related dinitro compounds.
Nucleophilic Aromatic Substitution
Compounds with dinitrobenzene structures, such as 1-Ethyl-2,4-dinitrobenzene, typically undergo nucleophilic aromatic substitution reactions. This reactivity is enhanced by the presence of the electron-withdrawing nitro groups that activate the benzene ring toward nucleophilic attack:
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The nitro groups stabilize the negative charge in the Meisenheimer complex intermediate
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Substitution typically occurs at positions ortho or para to the nitro groups
For example, related compounds like 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene react with amines through amination followed by elimination of the leaving group .
Reduction Reactions
Dinitro compounds can undergo selective or complete reduction of the nitro groups:
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Partial reduction can yield nitroamines
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Complete reduction can produce diamines
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Selective reducing agents include iron or zinc in acidic conditions, tin(II) chloride, and catalytic hydrogenation under controlled conditions
These reduction products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals .
Structural Relatives and Comparisons
1-Ethyl-2,4-dinitrobenzene shares structural similarities with other dinitro compounds that have been more extensively studied.
Comparison with 2,4-Dinitroaniline
2,4-Dinitroaniline (C₆H₅N₃O₄) is a structural analog where the ethyl group of 1-Ethyl-2,4-dinitrobenzene is replaced by an amino group. Key comparisons include:
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Basicity: 2,4-Dinitroaniline exhibits extremely weak basicity due to the electron-withdrawing effects of the nitro groups, which delocalize the nitrogen lone pair.
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Applications: 2,4-Dinitroaniline is used as:
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Preparation: 2,4-Dinitroaniline can be prepared by:
Given the structural similarities, some of these applications and chemical behaviors might be relevant to 1-Ethyl-2,4-dinitrobenzene, though their specific manifestations would differ due to the different substituent groups.
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